

Literature review on the discovery of Ethyl 3-methyl-2-methylenebutanoate

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Compound of Interest

Compound Name: Ethyl 3-methyl-2-methylenebutanoate

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An In-depth Technical Guide to the Synthesis and Characterization of **Ethyl 3-Methyl-2-Methylenebutanoate** and its Isomer, Ethyl 3-Methyl-2-Butenoate

Introduction

This technical guide provides a comprehensive overview of the synthetic approaches and characterization of **Ethyl 3-methyl-2-methylenebutanoate** and its more extensively studied isomer, Ethyl 3-methyl-2-butenate. While information on the direct discovery and application of **Ethyl 3-methyl-2-methylenebutanoate** is sparse in current literature, this guide offers a proposed synthetic pathway based on established organic chemistry principles. For comparative purposes and to provide a thorough understanding of this class of compounds, a detailed literature review on the discovery, synthesis, and properties of Ethyl 3-methyl-2-butenate is included. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Literature Review: Ethyl 3-Methyl-2-Butenoate

Ethyl 3-methyl-2-butenate is a volatile organic compound that has been identified in various natural sources, most notably in sea buckthorn.[1] It belongs to the class of fatty acid esters, which are derivatives of carboxylic acids and fatty acids.[2][3]

Synthesis of Ethyl 3-Methyl-2-Butenoate

A common method for the synthesis of Ethyl 3-methyl-2-butenate is the Wittig reaction or its Horner-Wadsworth-Emmons modification. These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate carbanion, respectively, to form an alkene. In the case of Ethyl 3-methyl-2-butenate, acetone can be reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.

Another synthetic approach involves the esterification of 3-methyl-2-butenic acid with ethanol in the presence of an acid catalyst.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 3-methyl-2-butenate is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
Boiling Point	62 °C at 11 mmHg	[4]
Density	0.989 g/mL at 25 °C	[4]
Refractive Index	n ₂₀ /D 1.410	[4]

Spectroscopic Data

The structural elucidation of Ethyl 3-methyl-2-butenate is confirmed through various spectroscopic techniques. The expected NMR and IR data are summarized below.

¹H NMR (CDCl₃):

- δ 5.6-5.7 (m, 1H, C=CH)
- δ 4.1-4.2 (q, 2H, OCH₂CH₃)
- δ 2.1-2.2 (s, 3H, CH₃)
- δ 1.8-1.9 (s, 3H, CH₃)

- δ 1.2-1.3 (t, 3H, OCH₂CH₃)

¹³C NMR (CDCl₃):

- δ 166-167 (C=O)
- δ 158-159 (C=CH)
- δ 115-116 (C=CH)
- δ 59-60 (OCH₂)
- δ 27-28 (CH₃)
- δ 20-21 (CH₃)
- δ 14-15 (CH₃)

IR (neat):

- ν 2980-2920 cm⁻¹ (C-H stretch)
- ν 1715-1725 cm⁻¹ (C=O stretch, ester)
- ν 1650-1660 cm⁻¹ (C=C stretch)
- ν 1150-1170 cm⁻¹ (C-O stretch)

Proposed Synthesis of Ethyl 3-Methyl-2-Methylenebutanoate

As direct synthetic routes for **Ethyl 3-methyl-2-methylenebutanoate** are not readily available in the literature, a plausible pathway is proposed here. The Baylis-Hillman reaction provides a reliable method for the formation of α -methylene- β -hydroxy esters. This can be followed by a dehydration step to yield the desired α,β -unsaturated ester.

The proposed synthesis would involve the reaction of an appropriate aldehyde, in this case, isobutyraldehyde (2-methylpropanal), with an acrylate, such as ethyl acrylate, in the presence

of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). The resulting β -hydroxy ester can then be dehydrated using a mild dehydrating agent like Martin's sulfurane or by conversion to a mesylate followed by elimination.

Experimental Protocol: Proposed Synthesis of Ethyl 3-Methyl-2-Methylenebutanoate

Step 1: Baylis-Hillman Reaction

- To a stirred solution of isobutyraldehyde (1.0 eq) and ethyl acrylate (1.2 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add DABCO (0.1 eq).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
- Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the intermediate, ethyl 2-(hydroxy(isopropyl)methyl)acrylate.

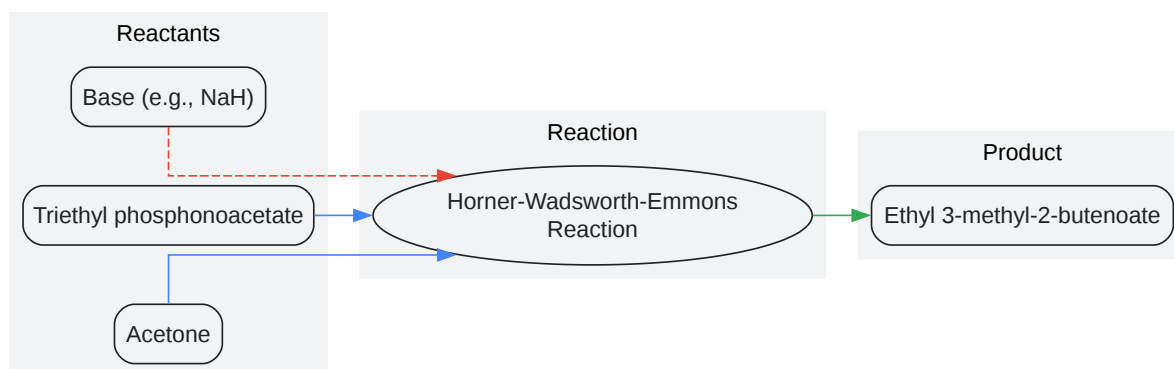
Step 2: Dehydration

- Dissolve the β -hydroxy ester (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
- Cool the solution to 0 °C and add a dehydrating agent (e.g., Martin's sulfurane, 1.1 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the final product, **Ethyl 3-methyl-2-methylenebutanoate**, by column chromatography or distillation under reduced pressure.

Visualizations

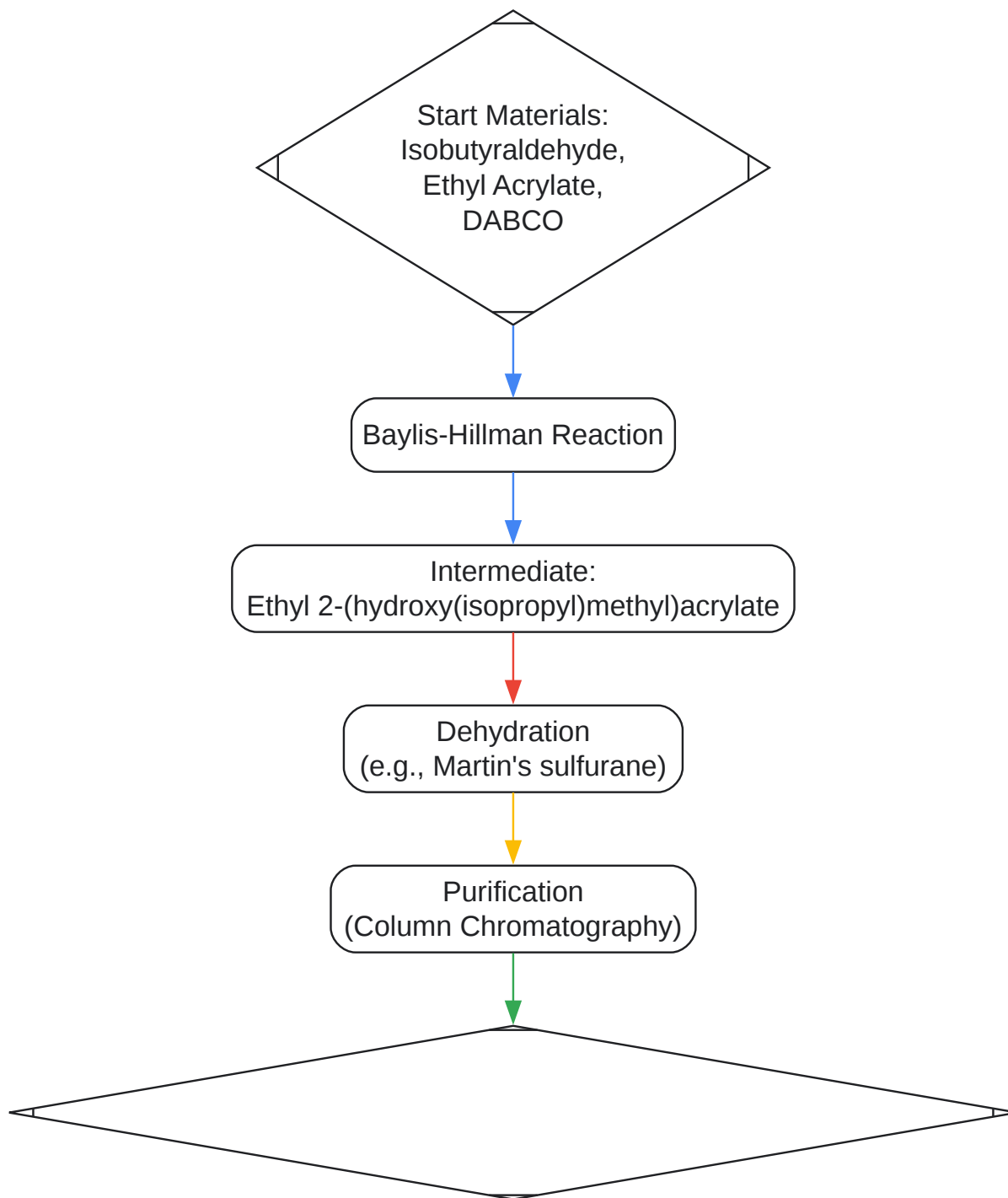
Synthetic Pathway of Ethyl 3-Methyl-2-Butenoate via Horner-Wadsworth-Emmons Reaction



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Caption: Horner-Wadsworth-Emmons synthesis of Ethyl 3-methyl-2-butenate.

Proposed Synthetic Workflow for Ethyl 3-Methyl-2-Methylenebutanoate



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Caption: Proposed synthesis of **Ethyl 3-methyl-2-methylenebutanoate**.

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